2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile
Description
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-7(2,5-9)11-4-6(8)3-10-11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUZLSJLUDHWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with 2-methylpropanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and an aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts like Lewis acids or transition metals are often employed to facilitate cyclization.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles with different functional groups replacing the bromo substituent.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Cyclization Reactions: Products include complex heterocyclic compounds formed through intramolecular cyclization.
Scientific Research Applications
Chemistry
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including:
- Substitution Reactions : The bromo substituent can be replaced by other nucleophiles (e.g., amines or thiols).
- Oxidation and Reduction : The compound can be oxidized or reduced to form derivatives.
- Cyclization Reactions : The nitrile group can facilitate cyclization to create complex heterocycles .
Biology
The compound exhibits promising antimicrobial and anticancer properties:
- Antimicrobial Activity : In vitro studies have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. This activity is linked to its ability to inhibit critical enzymes necessary for microbial survival .
- Anticancer Activity : Preliminary findings suggest that the compound may inhibit cell proliferation in various cancer cell lines, potentially through modulation of signaling pathways involved in cell growth and apoptosis .
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and as a precursor for synthesizing functionalized pyrazoles with diverse applications. Its unique structural features allow for significant versatility in creating novel compounds for various applications .
Case Studies
Several studies have documented the efficacy of pyrazole derivatives, providing insight into the potential applications of this compound:
- Inhibition of Tumor Necrosis Factor : Research indicated that pyrazole derivatives could significantly inhibit TNF-α production, suggesting anti-inflammatory properties relevant for cancer therapy .
- Antimicrobial Efficacy : Studies demonstrated significant inhibition against pathogenic strains at low concentrations, indicating that structural modifications can enhance antimicrobial activity .
- Cancer Cell Line Studies : Various derivatives have been tested against different cancer cell lines, revealing that structural variations lead to significant differences in cytotoxicity and efficacy .
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromo and nitrile groups play a crucial role in its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bromopyrazole Derivatives
Key Observations:
Substituent Effects on Reactivity :
- The branched nitrile in this compound contrasts with the linear benzonitrile in T5 . The branched structure may confer steric hindrance, reducing nucleophilic attack compared to T5’s planar benzonitrile group.
- Procyazine, a triazine herbicide with a similar 2-methylpropanenitrile group, demonstrates the agrochemical relevance of nitrile-containing scaffolds .
Halogenation Patterns :
- Bromine at the pyrazole’s 4-position (target compound) vs. dibrominated pyrazolones () highlights divergent synthetic pathways. The latter’s bromomethyl group enables cross-coupling reactions, whereas the former’s single Br may favor regioselective substitutions .
Sulfonamide-linked bromopyrazoles () exhibit pharmacological activity, implying that the target compound’s nitrile group might be tailored for drug discovery .
Biological Activity
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile is a brominated derivative of pyrazole, characterized by its unique molecular structure that includes a bromo substituent and a nitrile group. This compound, with the molecular formula C7H8BrN3 and a molar mass of approximately 214.06 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-bromo-1H-pyrazole and 2-methylpropanenitrile. This reaction is often facilitated by bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. This activity is attributed to its ability to inhibit specific enzymes or receptors critical for microbial survival .
Anticancer Activity
Preliminary findings suggest that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis .
The biological activity of this compound is believed to involve interactions with molecular targets such as enzymes or receptors. The presence of the bromo and nitrile groups enhances its binding affinity, allowing it to influence critical cellular processes. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, altering signaling cascades that lead to changes in cell behavior.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, providing context for the potential applications of this compound:
- Inhibition of Tumor Necrosis Factor : A study demonstrated that pyrazole derivatives could inhibit TNF-α production significantly, indicating anti-inflammatory properties that are relevant for cancer therapy .
- Antimicrobial Efficacy : Research on related compounds showed significant inhibition against pathogenic strains at low concentrations, suggesting that structural modifications can enhance antimicrobial activity .
- Cancer Cell Line Studies : Various derivatives have been tested against different cancer cell lines, revealing that structural variations can lead to significant differences in cytotoxicity and efficacy .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile?
The synthesis typically involves coupling a brominated pyrazole precursor with a nitrile-containing moiety. For example:
- Hydrazine-mediated cyclization : Hydrazine hydrate and KOH under reflux can facilitate pyrazole ring formation, followed by bromination (e.g., using N-bromosuccinimide) to introduce the bromo group .
- Nucleophilic substitution : Reaction of 4-bromo-1H-pyrazole with 2-methylpropanenitrile derivatives under basic conditions, as seen in analogous nitrile syntheses .
Post-synthesis purification often involves crystallization from ethanol or acetonitrile, monitored by TLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Identifies proton environments (e.g., pyrazole ring protons, methyl groups). For example, pyrazole C-H protons typically resonate at δ 7.5–8.5 ppm, while methyl groups appear at δ 1.5–2.5 ppm .
- IR spectroscopy : Confirms the presence of the nitrile group via a sharp absorption band near 2240 cm⁻¹ .
- Mass spectrometry : Determines molecular weight (expected m/z ≈ 239.06 for C8H9BrN3) and fragmentation patterns .
Q. How is the purity of this compound validated in academic research?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is used to assess purity (>95%) .
- Elemental analysis : Matches calculated and observed C/H/N/Br percentages to confirm stoichiometry .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-Br bond ≈ 1.90 Å, C≡N bond ≈ 1.16 Å) and confirms regioselectivity of bromination .
- Data refinement : R factors <0.05 and data-to-parameter ratios >12:1 ensure reliability. Discrepancies in crystal packing (e.g., hydrogen bonding or π-π stacking) may require re-measurement at lower temperatures (e.g., 100 K) .
Q. What strategies optimize reaction yields in the synthesis of brominated pyrazole derivatives?
- Temperature control : Reactions performed at 60–80°C minimize side products like dehalogenated pyrazoles .
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can enhance selectivity for 4-bromo substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
Q. How are computational methods applied to predict the reactivity of this compound?
Q. What are the common byproducts in its synthesis, and how are they characterized?
- Debrominated analogs : Formed under reducing conditions (e.g., 2-(1H-pyrazol-1-yl)-2-methylpropanenitrile), identified via LC-MS .
- Dimerization products : Occur at high concentrations; detected by MALDI-TOF or GC-MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
